Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid: A Technical Guide
Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-iodobenzoic acid from anthranilic acid, a common transformation in organic chemistry with applications in the synthesis of various pharmaceutical and chemical intermediates. The primary method detailed is the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by substitution with iodide.
Reaction Overview
Quantitative Data Summary
The following table summarizes quantitative data from various cited experimental protocols for the synthesis of 2-iodobenzoic acid from anthranilic acid. This allows for a comparative analysis of different reaction scales and reported yields.
| Parameter | Protocol 1[1] | Protocol 2[6] | Protocol 3[7] | Protocol 4[8] |
| Anthranilic Acid | 1.00 g | 137 mg (1 mmol) | 3.0 g (21.8 mmol) | 6.9 g |
| Sodium Nitrite | 0.53 g | 75 mg | 1.6 g | 3.6 g |
| Potassium Iodide | 1.23 g | 170 mg | 3.7 g | 8.5 g |
| Concentrated HCl | 2.2 mL (10 M) | 250 µL | 5.5 mL | 12 mL |
| Reported Yield | 41% (0.75 g) | Not explicitly stated | Not explicitly stated | ~71% (8.3 g) |
| Melting Point | Not explicitly stated | Not explicitly stated | 164°C | 164°C |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-iodobenzoic acid from anthranilic acid, based on a representative laboratory-scale procedure.[8]
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite
-
95% Ethanol
-
Decolorizing Carbon
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Beakers
-
Erlenmeyer flask
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution of Anthranilic Acid: In a 250-mL round-bottom flask, combine 6.9 g of anthranilic acid, 50 mL of water, and 12 mL of concentrated hydrochloric acid. Heat the mixture gently with stirring until all the solid has dissolved.[8]
-
Diazotization: Cool the solution in an ice bath to between 0 and 5°C.[7][8] While maintaining this temperature, slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water.[8] Stir the mixture for approximately 5 minutes.[1][8]
-
Iodide Addition: To the cold diazonium salt solution, add a solution of 8.5 g of potassium iodide in 12 mL of water. A brown precipitate may form at this stage.[8]
-
Reaction Progression: Remove the mixture from the ice bath and allow it to stand at room temperature for 5 minutes.[1][8] Then, gently warm the mixture to approximately 40-45°C. A vigorous evolution of nitrogen gas and the formation of a tan solid should be observed.[6][8]
-
Completion and Workup: After the initial vigorous reaction subsides (approximately 10 minutes), heat the mixture on a steam bath or hot plate to about 95°C for another 10 minutes to ensure the reaction goes to completion.[1] Cool the mixture in an ice bath. To remove any excess iodine, add a small amount of sodium bisulfite or sodium metabisulfite until the brown color of iodine disappears.[1][8]
-
Isolation of Crude Product: Collect the crude 2-iodobenzoic acid by vacuum filtration using a Buchner funnel. Wash the solid with cold water.[6]
-
Purification by Recrystallization: Transfer the moist crude product to a beaker and dissolve it in a minimum amount of hot 95% ethanol. If the solution is colored, add a small amount of decolorizing carbon and heat the solution. Filter the hot solution to remove the carbon. Add hot water to the filtrate until cloudiness persists and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1][8]
-
Final Product: Collect the purified crystals of 2-iodobenzoic acid by vacuum filtration, wash with a small amount of cold water, and allow them to air dry. The expected product is large, slightly yellow needles with a melting point of approximately 164°C.[7][8]
Visualizations
Signaling Pathway: Chemical Transformation
The following diagram illustrates the chemical pathway from anthranilic acid to 2-iodobenzoic acid.
Caption: Chemical transformation pathway for the synthesis of 2-iodobenzoic acid.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis of 2-iodobenzoic acid.
Caption: Experimental workflow for the synthesis of 2-iodobenzoic acid.
References
- 1. texiumchem.com [texiumchem.com]
- 2. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. homework.study.com [homework.study.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
